molecular formula C22H14Cl2O4 B4622313 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B4622313
M. Wt: 413.2 g/mol
InChI Key: NKYSMMALOMHUIE-UHFFFAOYSA-N
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Description

3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorophenyl group, an oxoethoxy linkage, and a benzo[c]chromen-6-one core structure. Its unique chemical structure imparts specific properties that make it valuable in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 3,4-dichlorophenyl intermediate through chlorination reactions.

    Oxoethoxy Linkage Formation: The next step involves the formation of the oxoethoxy linkage by reacting the dichlorophenyl intermediate with an appropriate oxoethoxy reagent under controlled conditions.

    Cyclization to Benzo[c]chromen-6-one: The final step involves cyclization to form the benzo[c]chromen-6-one core structure. This step typically requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve large-scale synthesis. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxoethoxy linkage or the benzo[c]chromen-6-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one: Shares a similar core structure but differs in the functional groups attached.

    3-(4-methoxyphenyl)-2-oxoethoxy-4-methyl-6H-benzo[c]chromen-6-one: Similar structure with a methoxyphenyl group instead of a dichlorophenyl group.

Uniqueness

3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2O4/c1-12-20(27-11-19(25)13-6-8-17(23)18(24)10-13)9-7-15-14-4-2-3-5-16(14)22(26)28-21(12)15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYSMMALOMHUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

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